5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one

Description

IUPAC Nomenclature and Systematic Characterization

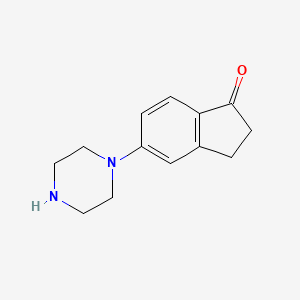

The systematic nomenclature of 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one follows International Union of Pure and Applied Chemistry conventions, providing precise identification of the molecular structure and connectivity. The compound is registered under Chemical Abstracts Service number 868245-03-8, ensuring unambiguous identification in chemical databases and literature. The molecular formula C13H16N2O indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, corresponding to a molecular weight of 216.28 grams per mole.

The structural representation through Simplified Molecular-Input Line-Entry System notation appears as C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3, which systematically describes the connectivity pattern within the molecule. The International Chemical Identifier provides a standardized representation: InChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2, while the corresponding International Chemical Identifier Key CSIVWAUHEBOYDH-UHFFFAOYSA-N serves as a unique molecular fingerprint.

The systematic characterization reveals several important structural features that define the compound's identity. The indanone core consists of a fused benzene ring system with a five-membered ring containing a ketone functional group at position 1. The piperazine substituent, attached at position 5 of the indanone framework, introduces a six-membered saturated heterocycle containing two nitrogen atoms in opposite positions. This architectural arrangement creates a molecule with both rigid and flexible components, contributing to its unique three-dimensional conformation.

Properties

IUPAC Name |

5-piperazin-1-yl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-4-1-10-9-11(2-3-12(10)13)15-7-5-14-6-8-15/h2-3,9,14H,1,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIVWAUHEBOYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609791 | |

| Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868245-03-8 | |

| Record name | 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles, have been evaluated for their anticancer properties. These compounds have shown potential for interacting with biological targets, particularly in cancer cell lines.

Mode of Action

Related compounds, such as piperazine derivatives, have been found to interact with various biological targets. For instance, piperazine moiety is widely employed in drugs such as antipsychotic drug substances. The interaction of these compounds with their targets often results in changes that can inhibit the growth of cancer cells.

Biochemical Pathways

For example, serotonin type 6 receptor (5-HT6R) recruits additional signaling pathways that control cognitive function, brain development, and synaptic plasticity.

Pharmacokinetics

Related compounds, such as fhnd5071, a potent and selective ret kinase inhibitor, have been studied for their pharmacokinetic properties. These compounds are extensively metabolized by cytochrome P450 3A4, and their exposure is dramatically affected by strong cytochrome P450 3A4 modulators.

Biochemical Analysis

Biochemical Properties

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with serotonin receptors, particularly the 5-HT₇ receptor, where it acts as an antagonist. This interaction is crucial for understanding its potential therapeutic applications in neuropsychiatric disorders. Additionally, this compound may interact with other receptors and enzymes, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can modulate cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways. Furthermore, this compound has shown potential anticancer properties by inhibiting the growth of certain cancer cell lines. These effects highlight its potential as a therapeutic agent in various cellular contexts.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its antagonistic action on serotonin receptors involves binding to the receptor site, thereby inhibiting the receptor’s activity. This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular functions. Additionally, this compound may interact with other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, affecting its efficacy and potency. Studies have shown that its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound may lead to changes in cellular responses, highlighting the need for careful consideration of temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where a certain dosage is required to achieve the desired therapeutic outcome. It is crucial to determine the optimal dosage to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can influence the compound’s bioavailability and activity. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been shown to interact with efflux transporters, which can affect its accumulation and localization within cells. The distribution of this compound in tissues is also influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring which is known for enhancing solubility and bioavailability in drug design.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . It has been evaluated against various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

Cytotoxicity Studies

In vitro cytotoxicity studies have shown that this compound can inhibit cell viability in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for different cell lines are summarized in Table 1.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 10.5 |

| MCF-7 | 12.3 |

| HeLa | 15.0 |

These results indicate that the compound is particularly effective against colon cancer cells compared to others.

The mechanism by which this compound induces cytotoxicity involves several pathways:

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound leads to G0/G1 and G2/M phase arrest in cancer cells, suggesting interference with cell cycle progression.

- Apoptosis Induction : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cell lines, as evidenced by increased Annexin V staining in treated cells.

Neuropharmacological Effects

Beyond its anticancer activity, this compound has also been investigated for its potential as a neuropharmacological agent. Preliminary studies suggest it may exert effects on serotonin pathways.

Serotonin Reuptake Inhibition

Research indicates that derivatives of this compound may inhibit serotonin (5-HT) reuptake, which is crucial for developing antidepressants. The most promising derivatives showed significant potency in inhibiting serotonin reuptake in vitro.

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the compound against multiple cancer cell lines and confirmed its efficacy through various assays including MTT and flow cytometry.

- Neuropharmacological Evaluation : Another research article highlighted its potential as an antidepressant by demonstrating significant effects on animal models subjected to forced swimming tests, indicating reduced immobility times.

Scientific Research Applications

Chemical Properties and Structure

5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one has a unique structure that contributes to its biological activity. The compound features a piperazine ring, which is known for its versatility in drug design. The molecular formula is with a molecular weight of approximately 202.25 g/mol.

Antipsychotic and Antidepressant Effects

Research indicates that derivatives of this compound exhibit antipsychotic properties. These compounds may act as antagonists at dopamine receptors, which are crucial in the treatment of schizophrenia and other mood disorders. A study demonstrated that modifications to the piperazine moiety can enhance binding affinity to serotonin receptors, suggesting potential antidepressant effects .

Anticancer Activity

The compound has shown promise in anticancer research. It has been tested against various cancer cell lines, revealing cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Indenone Framework : The initial step involves the cyclization of appropriate aromatic precursors to form the indenone structure.

- Piperazine Substitution : The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions.

These synthetic routes are crucial for producing analogs with varied biological properties.

Neurological Disorders

Given its interaction with neurotransmitter systems, this compound is being explored for its potential in treating neurological disorders such as anxiety and depression. Its ability to modulate serotonin and dopamine levels positions it as a candidate for further investigation in psychopharmacology .

Inhibition of Protein Kinases

Recent studies suggest that this compound may inhibit specific protein kinases involved in cancer progression. By disrupting these pathways, it could hinder tumor growth and metastasis .

Case Study 1: Antipsychotic Activity

A study published in Journal of Medicinal Chemistry explored various derivatives of this compound for their antipsychotic properties. Results indicated that certain modifications led to increased efficacy in animal models of schizophrenia .

Case Study 2: Anticancer Efficacy

In vitro studies conducted on breast cancer cell lines demonstrated that this compound induced significant cell death compared to control groups. Mechanistic studies suggested that this effect was mediated through apoptosis pathways .

Chemical Reactions Analysis

Functionalization via Claisen Condensation

The indanone core undergoes Claisen condensation with β-keto esters to introduce α-methyl groups, enhancing structural diversity:

-

Deprotonation and methylation of β-keto esters (e.g., 11a ) under basic conditions (NaH/THF) to form intermediates like 12a .

-

Decarboxylation of intermediates to yield α-methylated indanones (e.g., 12b ), which are further alkylated with bromoalkanes (e.g., 1-bromo-4-chlorobutane) to generate derivatives .

Key Conditions

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Claisen condensation | NaH, THF, methyl iodide | 75–85 | |

| Alkylation | 1-bromo-4-chlorobutane, K₂CO₃, DME | 60–70 |

Mannich Base Formation

The inden-1-one scaffold participates in Mannich reactions to form bioactive derivatives:

-

Reaction with vanillin-derived chalcones , paraformaldehyde, and substituted piperazines in 1:1.2:1 molar ratios .

-

Products include 2-(4-hydroxy-3-methoxy-5-((substituted piperazin-1-yl)methyl)benzylidene)-2,3-dihydro-1H-inden-1-one derivatives, validated by NMR and MS .

Mechanistic Insight

The reaction proceeds via iminium ion intermediates, with piperazine acting as a nucleophile to attack the electrophilic carbon of the chalcone-methylene adduct .

Palladium-Catalyzed Carbonylative Cyclization

Indanones are synthesized via palladium-catalyzed cyclization of arylalkynes and aldehydes:

-

SbF₅/EtOH system promotes one-pot formation of 2,3-disubstituted indanones with trans-stereoselectivity .

-

Example: Reaction of phenylacetylene with aldehydes yields 5-(piperazin-1-yl)-2,3-dihydro-1H-inden-1-one analogs .

Advantages

Biological Activity and Stability

While not a direct chemical reaction, the compound’s stability under physiological conditions is critical for its bioactivity:

-

The inden-1-one ring forms hydrogen bonds with enzymes (e.g., Mtb BioA), confirmed by X-ray crystallography (PDB ID: 4XJO) .

-

Resistance to hydrolysis at neutral pH due to electron-withdrawing effects of the ketone and piperazine groups .

Comparison of Synthetic Methods

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indenone-Piperazine Analogs

Key Findings

Enzyme Inhibition: Piperazine derivatives with bulky aromatic substituents (e.g., 3-chlorobenzoyl) show specificity for microbial enzyme targets like BioA transaminase . Hybrids combining indenone-piperazine with benzylidene or dimethoxy groups exhibit potent AChE inhibition (IC₅₀ < 0.025 μM), outperforming donepezil in some cases .

Anti-Inflammatory Activity: Chalcone-indenone hybrids with hydroxyl and methoxy substituents (e.g., compound 7x) demonstrate significant suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages .

Structural-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., chloro, iodo) enhance enzyme-binding affinity, as seen in tetrazole-thio analogs .

- Planar aromatic extensions (e.g., benzylidene) improve interaction with hydrophobic enzyme pockets, critical for anti-inflammatory and anti-amyloid effects .

Synthetic Flexibility: Microwave-assisted synthesis and ionic liquid-mediated reactions improve yields for pyrazole-indenone hybrids .

Contrasts and Limitations

- Bioavailability : Compounds with ether-linked piperazine (e.g., 1-[2-(indenyloxy)ethyl]piperazine ) may exhibit better blood-brain barrier penetration compared to bulkier analogs .

- Selectivity Issues : Benzoyl-substituted piperazines (e.g., compounds) may lack specificity for human targets, limiting therapeutic utility.

- Data Gaps : Direct pharmacological data for the base compound (5-(Piperazin-1-yl)-inden-1-one) are sparse, necessitating further studies to confirm inferred activities.

Preparation Methods

Starting Materials

- Indenone derivatives : The core structure, 2,3-dihydro-1H-inden-1-one, serves as the electrophilic substrate.

- Piperazine : Acts as the nucleophile, introducing the piperazin-1-yl substituent at the 5-position of the indenone ring.

Reaction Conditions

- The reaction is commonly performed by heating a mixture of the indenone derivative and piperazine in ethanol or another polar solvent.

- Typical temperatures range from reflux conditions (~78°C for ethanol) to slightly elevated temperatures to facilitate nucleophilic substitution.

- Reaction times vary but generally span several hours to ensure completion.

Purification

- After completion, the reaction mixture is cooled.

- The product is isolated by filtration or crystallization.

- Washing with solvents such as toluene or ethanol may be employed to remove impurities.

- Drying under reduced pressure or in an oven at moderate temperatures (40–50°C) finalizes the purification.

Representative Preparation Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Mix indenone derivative and piperazine in ethanol | Molar ratio typically 1:1 or slight excess of piperazine | Ensures complete reaction |

| 2 | Heat mixture under reflux | 70–80°C, 4–8 hours | Monitored by TLC or HPLC for completion |

| 3 | Cool reaction mixture | Room temperature to 0–5°C | Promotes crystallization |

| 4 | Filter precipitated product | Vacuum filtration | Removes insoluble impurities |

| 5 | Wash solid with cold ethanol or toluene | 0–5°C | Enhances purity |

| 6 | Dry product | 40–50°C under reduced pressure | Yields pure 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one |

Research Findings and Analytical Data

- The molecular formula is C13H16N2O with a molecular weight of 216.28 g/mol.

- The compound exhibits characteristic spectroscopic features consistent with the piperazine and indenone moieties.

- Purity and identity are confirmed by techniques such as NMR, mass spectrometry, and HPLC.

- The synthesis yields are generally high, with reported yields around 80–90% under optimized conditions.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Solvent | Ethanol or similar polar solvents | Readily available, relatively safe | May require removal of solvent traces |

| Temperature | Reflux (~78°C) | Efficient reaction rate | Energy consumption |

| Reaction Time | 4–8 hours | Complete conversion | Longer times may reduce throughput |

| Purification | Crystallization and washing | High purity product | Additional steps increase time |

| Yield | 80–90% | High efficiency | Dependent on reaction control |

Notes on Industrial and Research Scale Synthesis

- The reaction avoids toxic solvents such as pyridine, favoring ethanol for environmental and safety reasons.

- The process is scalable, with reaction parameters adjustable for larger batch sizes.

- The use of mild conditions preserves the integrity of sensitive functional groups.

- The method is adaptable for derivatives by modifying the indenone or piperazine substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Piperazin-1-yl)-2,3-dihydro-1H-inden-1-one, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of the piperazine moiety onto a pre-functionalized indanone scaffold. Key steps include:

- Step 1 : Bromination of 2,3-dihydro-1H-inden-1-one at the 5-position using N-bromosuccinimide (NBS) under radical initiation .

- Step 2 : Piperazine coupling via Buchwald-Hartwig amination or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) ensures ≥95% purity. Residual solvents (e.g., DMF) should be quantified via GC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regioselectivity of piperazine substitution. Key signals include the indanone carbonyl (~200 ppm in ¹³C) and piperazine protons (δ 2.5–3.5 ppm in ¹H) .

- LC-MS : Electrospray ionization (ESI) in positive ion mode identifies the molecular ion peak ([M+H]⁺) and detects impurities (e.g., dehalogenated byproducts) .

- FT-IR : Absorbance at ~1680 cm⁻¹ confirms the ketone group, while N-H stretches (~3300 cm⁻¹) verify secondary amines in the piperazine ring .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should use accelerated degradation protocols:

- Experimental Design : Prepare buffered solutions (pH 1–12) and incubate at 40°C for 14 days. Monitor degradation via HPLC.

- Findings : The compound is most stable at pH 6–8 (≤5% degradation). Acidic conditions (pH <3) promote hydrolysis of the piperazine ring, while alkaline conditions (pH >10) degrade the indanone carbonyl .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions:

- Case Study : If cytotoxicity assays in cancer cell lines (e.g., MCF-7) show variability, standardize protocols:

- Cell Culture : Use serum-free media to avoid protein-binding interference .

- Dose-Response : Include a positive control (e.g., doxorubicin) and normalize data to cell viability (MTT assay) .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies. Confounding factors (e.g., solvent DMSO concentration) must be ≤0.1% .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS targeting?

- Methodological Answer :

- Lipinski’s Rule : The compound’s logP (~2.1) and molecular weight (~260 Da) suggest blood-brain barrier (BBB) permeability. Confirm via:

- PAMPA-BBB Assay : Measure permeability coefficient (Pe) >4.0 ×10⁻⁶ cm/s .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 (CYP3A4) oxidation sites. Introduce methyl groups to block metabolic hotspots .

Q. How do environmental factors affect the compound’s ecotoxicological impact?

- Methodological Answer : Follow OECD Test Guidelines:

- Aquatic Toxicity : Use Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests (OECD 201). The compound’s low solubility (<1 mg/L) limits acute toxicity but requires chronic exposure assessment .

- Photodegradation : Exclude UV light in storage. Under simulated sunlight (λ >290 nm), the indanone ring undergoes Norrish Type II cleavage, generating piperazine derivatives .

Q. What computational methods predict structure-activity relationships (SAR) for piperazine-containing analogs?

- Methodological Answer :

- QSAR Modeling : Use Schrödinger’s Maestro to correlate descriptors (e.g., topological polar surface area, H-bond donors) with bioactivity. Validate models via leave-one-out cross-validation (R² >0.7) .

- Molecular Docking : Target serotonin receptors (5-HT₁A/2A) using Glide SP precision. Piperazine nitrogen interactions with Asp116 (5-HT₂A) are critical for binding affinity .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Experimental Replication : Use standardized shake-flask method (USP <1236>). For DMSO solubility, ensure equilibration at 25°C for 24 hours .

- Crystallinity : Differential scanning calorimetry (DSC) identifies polymorphic forms. Amorphous forms exhibit higher apparent solubility but lower stability .

Q. Why do impurity profiles vary across synthetic batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.